molecular formula C10H18 B1209573 1-Isopropyl-4-methylenecyclohexane

1-Isopropyl-4-methylenecyclohexane

Cat. No. B1209573
M. Wt: 138.25 g/mol
InChI Key: CEWQMRMCIKPUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-1-methylenecyclohexane is a monoterpene consisting of methylenecyclohexane having an isopropyl substituent at the 4-position. It derives from a hydride of a p-menthane.

Scientific Research Applications

Catalytic Transformations

1-Isopropyl-4-methylenecyclohexane undergoes various transformations through catalytic processes. These transformations include hydrogenation and dehydrogenation reactions. For instance, in the presence of catalysts like ZrO2 and ThO2, this compound can undergo hydrogenation, and with catalysts like MgO, CaO, and La2O3, it mainly undergoes dehydrogenation to 1-isopropyl-4-methylbenzene (Tanaka, Hattori, & Tanabe, 1978).

Double Bond Isomerization

This compound is involved in isomerization reactions, particularly the double bond shift isomerization. This process involves the migration of double bonds in the molecule and is catalyzed by substances like γ-alumina. The reaction can lead to various isomers, highlighting the flexibility and reactivity of the compound (Peereboom & Meijering, 1979).

Catalytic Functionalization

This compound can be functionally modified through catalytic processes. For example, the selective, catalytic conversion of methylcyclohexane into methylenecyclohexane has been achieved using specific catalyst systems, illustrating the potential for chemical modifications and applications in synthetic chemistry (Felkin, Fillebeen-khan, Holmes-Smith, & Yingrui, 1985).

Polymerization Applications

This compound can be polymerized using various catalytic systems. The structure of the resulting polymers depends on the type of catalyst used, indicating its utility in producing different types of polymeric materials (Longo, Grassi, Grisi, & Milione, 1998).

Thermodynamic Studies

Thermodynamic data from the isomerization of compounds like this compound have been collected to understand better the energetics involved in such reactions. This information is crucial for designing and optimizing chemical processes involving this compound (Peereboom, Graaf, & Baas, 1983).

properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-methylidene-4-propan-2-ylcyclohexane

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h8,10H,3-7H2,1-2H3

InChI Key

CEWQMRMCIKPUIK-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(=C)CC1

Canonical SMILES

CC(C)C1CCC(=C)CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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